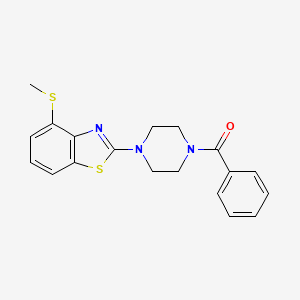

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-24-15-8-5-9-16-17(15)20-19(25-16)22-12-10-21(11-13-22)18(23)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXOPSZYYFXXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the phenylmethanone can be reduced to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitutions can occur at the benzo[d]thiazole ring and the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds, which can modulate various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole ()

- Structural Differences : Replaces the benzoyl group with a 4-methoxyphenylsulfonyl moiety.

- Molecular Weight : 389.49 g/mol (vs. ~409 g/mol for the target compound, estimated based on formula).

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )

- Structural Differences : Features an acetamide linker between the benzothiazole and methylpiperazine groups.

Substituent Position and Activity Relationships

PB11: N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide ()

- Structural Differences : Methylsulfanyl group at position 2 (vs. position 4 in the target compound) and an oxazole-carboxamide substituent.

- Biological Activity : Demonstrates potent cytotoxicity in U87 glioblastoma and HeLa cervical cancer cells (IC₅₀ values in low micromolar range) via apoptosis induction through the PI3K/AKT pathway .

- Key Insight : Positional isomerism of the methylsulfanyl group may influence target selectivity or potency.

N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides ()

- Structural Differences : Sulfonamide-linked phenyl groups at the benzothiazole’s para position.

- SAR Findings: Meta-substituted amino groups (e.g., 2-(3-aminophenyl)benzothiazole) exhibit altered binding compared to para-substituted analogues, suggesting positional sensitivity in structure-activity relationships .

Data Tables

Table 1: Structural and Molecular Comparison

*Estimated based on chemical formula.

Key Research Findings and Insights

- Piperazine Modifications : Benzoylpiperazine derivatives (target compound) may exhibit enhanced CNS penetration compared to sulfonamide or sulfonyl analogues due to reduced polarity .

- Methylsulfanyl Positioning : PB11’s activity suggests that methylsulfanyl at position 2 favors anticancer effects, but position 4 (as in the target compound) remains underexplored .

- Synthetic Flexibility : Coupling reactions (e.g., ) and condensations () enable diverse substitutions, highlighting the benzothiazole scaffold’s versatility .

Biological Activity

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesizing findings from diverse research studies and sources.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and a methylsulfanyl group enhances its potential interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of the FOXM1 transcription factor, which is implicated in various cancers. In vitro assays demonstrated that derivatives of benzothiazole, including this compound, exhibit significant inhibitory effects on FOXM1 activity. For instance, specific analogs showed IC50 values ranging from 6.13 µM to 12.86 µM against the MDA-MB-231 breast cancer cell line, indicating a promising anticancer potential compared to existing inhibitors like FDI-6, which had an IC50 of 20.79 µM .

The mechanism through which this compound exerts its biological effects involves molecular docking studies that reveal its binding affinity to the FOXM1-DNA binding domain. Key interactions with amino acids such as Asn283 and His287 were identified as critical for inhibition, suggesting a targeted approach for therapeutic development against tumors overexpressing FOXM1 .

Synthesis and Evaluation

The synthesis of this compound was accomplished through established organic chemistry techniques involving the coupling of benzoylpiperazine with methylsulfanylbenzothiazole derivatives. The resulting compound was subjected to various biological assays to evaluate its efficacy.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported significant tumor regression in treated subjects compared to control groups, supporting the compound's potential as a therapeutic agent .

Data Tables

Q & A

Q. How to investigate synergistic effects with other therapeutic agents?

- Methodological Answer :

- Combination index (CI) : Use CompuSyn software to calculate CI values for co-administration with cisplatin or paclitaxel.

- Isobologram analysis : Determine additive, synergistic, or antagonistic effects in dose-matrix assays.

- Mechanistic studies : Perform transcriptomics to identify pathways enhanced by combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.